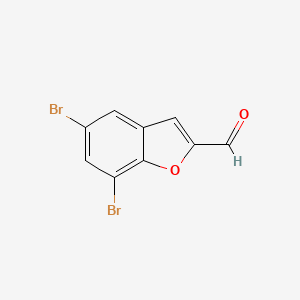

5,7-Dibromo-1-benzofuran-2-carbaldehyde

Description

Properties

IUPAC Name |

5,7-dibromo-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVXVCJFPBOTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 5,7-Dibromo-1-benzofuran-2-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 5,7-Dibromo-1-benzofuran-2-carbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] The strategic placement of two bromine atoms and an aldehyde functional group on this scaffold provides multiple reaction sites for further molecular elaboration, making its solubility characteristics a cornerstone for synthetic route design, reaction condition optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will explore the theoretical principles governing its solubility, present a predicted qualitative solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for quantitative solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and intermolecular force capabilities tend to be miscible.

The structure of this compound possesses distinct regions that govern its interactions:

-

Benzofuran Core: This fused aromatic ring system is inherently non-polar and lipophilic. It contributes significantly to the molecule's solubility in non-polar or moderately polar solvents through van der Waals dispersion forces.

-

Bromine Substituents: The two bromine atoms increase the molecular weight and the overall surface area, enhancing London dispersion forces. While the C-Br bond has a dipole, the symmetric placement on the benzene ring can partially moderate the net effect on molecular polarity. However, these electronegative atoms contribute to the molecule's overall polarizability.

-

Aldehyde Group (-CHO): This is the most significant polar feature of the molecule. The carbon-oxygen double bond creates a strong dipole moment, with a partial negative charge on the oxygen and a partial positive charge on the carbon.[3] This allows for strong dipole-dipole interactions with polar solvents. Furthermore, the oxygen atom's lone pairs of electrons can act as hydrogen bond acceptors, enabling hydrogen bonding with protic solvents like alcohols.[4][5]

The solubility of this compound is therefore a balance between the large, non-polar benzofuran backbone and the highly polar aldehyde group.

Caption: Key structural features of the solute and their resulting intermolecular forces.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative solubility profile can be expertly predicted based on solvent properties and the molecular structure discussed above. Solvents are generally classified by their polarity, which can be quantified by measures like the dielectric constant or polarity index.[6][7]

| Solvent Class | Solvent Example | Polarity | Key Solute-Solvent Interactions | Predicted Solubility |

| Non-Polar | Hexane, Cyclohexane | Low | Van der Waals forces dominate. Insufficient to overcome the solute's polar interactions. | Sparingly Soluble |

| Toluene, Benzene | Low | π-stacking interactions with the benzofuran ring may slightly enhance solubility over alkanes. | Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | Medium | Strong dipole-dipole interactions between DCM and the aldehyde group. | Freely Soluble |

| Tetrahydrofuran (THF) | Medium | Strong dipole-dipole interactions and good solvation of the benzofuran core. | Freely Soluble | |

| Acetone | High | Strong dipole-dipole interactions. | Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | High | Very strong dipole-dipole interactions. Excellent general solvent for many organic compounds. | Freely Soluble | |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding between the alcohol's -OH and the aldehyde's oxygen, plus dipole-dipole forces. | Soluble |

| Water | Very High | The large, non-polar benzofuran core dominates, making it unable to overcome water's strong H-bonding network. | Insoluble |

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain trustworthy and reproducible quantitative data, a standardized experimental protocol is essential. The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.

Causality and Self-Validation

This protocol is designed as a self-validating system. The core principle is to create a saturated solution at a specific temperature, where the solid solute is in equilibrium with the dissolved solute. By carefully isolating and weighing a known volume of the supernatant and the dissolved solid within it, we can calculate the solubility with high accuracy. The inclusion of an equilibration time and verification of excess solid ensures that the measured concentration truly represents the saturation point.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Drying oven

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a specific volume (e.g., 2.00 mL) of the chosen organic solvent into the vial. Record the exact volume.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble or slowly dissolving compounds.

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed at the same temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a pipette or syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any microscopic solid particles. The filter should be pre-conditioned with a small amount of the saturated solution to prevent loss of solute due to adsorption.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial. Place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) under a gentle stream of nitrogen or under vacuum until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Mass Determination: Allow the vial containing the dried solute to cool to room temperature in a desiccator, then weigh it on the analytical balance.

-

Calculation: The solubility (S) can be calculated in g/L or mg/mL using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant extracted

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Its molecular architecture, featuring a large non-polar core and a polar aldehyde group, results in a nuanced solubility profile. It is predicted to be highly soluble in polar aprotic solvents like THF, DCM, and DMSO, moderately soluble in polar protic solvents like ethanol, and poorly soluble in non-polar alkanes and water. For researchers and drug development professionals, understanding these characteristics is essential for optimizing reaction conditions, selecting appropriate purification methods like recrystallization, and developing formulations. The provided gravimetric protocol offers a reliable and accurate method for obtaining the quantitative data needed to support these critical activities.

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- Solubility test for Organic Compounds. (2024, September 24).

- Polarity of Solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMIN

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.

- Chemguide. an introduction to aldehydes and ketones.

- YouTube. (2015, October 16). Carbonyls 2. Physical Properties of Aldehydes and Ketones.

- Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones.

- CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.

- EPA. 5,7-Dibromo-benzofuran-2-carboxylic acid Properties.

- Fluorochem. 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde.

- Sigma-Aldrich. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR.

- ResearchGate. (2023).

- PubChem. 2-Benzofurancarboxaldehyde.

- ResearchGate. (2020).

- Benchchem. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes....

- Organic Chemistry Portal. Benzofuran synthesis.

- ANU Open Research. SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS.

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline.

- Sigma-Aldrich. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR.

- PMC. (2025, August 14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Therapeutic Potential of Brominated Benzofurans

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, ubiquitous in natural products and synthetic pharmacophores. However, the strategic introduction of bromine—a heavy halogen—into this scaffold transforms its biological profile. Unlike simple bioisosteres, brominated benzofurans leverage the unique electronic properties of the bromine atom (specifically the σ-hole effect and enhanced lipophilicity) to drastically improve binding affinity and membrane permeability.

This guide analyzes the biological activity of brominated benzofurans across three critical therapeutic verticals: Metabolic Regulation (PTP1B inhibition) , Neurodegeneration (AChE inhibition) , and Oncology (Cytotoxicity) . It provides actionable structure-activity relationship (SAR) insights and validated experimental protocols for researchers in early-stage drug discovery.

Part 1: Structural Basis & Chemical Space

The "Magic Bromo" Effect

While methyl groups are often added to improve solubility ("Magic Methyl"), bromine serves a different role. It acts as a lipophilic anchor and a Lewis acid capable of forming halogen bonds (X-bonds) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein active sites.

-

Lipophilicity (logP): Bromination significantly increases logP, facilitating passive transport across the blood-brain barrier (critical for Alzheimer's targets) and bacterial membranes.

-

Halogen Bonding: The anisotropic distribution of electron density on the bromine atom creates a positive potential region (σ-hole) along the C-Br bond axis, allowing for specific, directional interactions that are often stronger than hydrogen bonds.

Structure-Activity Relationship (SAR) Map

The biological output of a brominated benzofuran is strictly dictated by the regiochemistry of the bromine substituent.

Figure 1: SAR decision tree for brominated benzofuran optimization. Note the distinct divergence in biological activity based on bromine positioning.

Part 2: Therapeutic Applications & Mechanisms[1]

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2][3][4][5] Inhibiting PTP1B is a validated strategy for Type 2 Diabetes management.[2]

-

Mechanism: 2-Arylbenzofurans bind to the allosteric site of PTP1B. The introduction of bromine (often on the pendant aryl ring or the benzofuran core) enhances occupancy in the hydrophobic pocket containing residues like Phe182 .

-

Key Compound: Mulberrofuran D2 (Natural analog) and synthetic 2-(4-bromophenyl)benzofurans.

-

Performance: Synthetic brominated derivatives often achieve IC50 values in the low micromolar range (2–10 µM), comparable to standard inhibitors like Ursolic Acid.

Neurodegeneration: AChE and BChE Inhibition

In Alzheimer's Disease (AD), the goal is to inhibit Acetylcholinesterase (AChE) to increase acetylcholine levels.[6]

-

Mechanism: Brominated benzofurans mimic the indanone moiety of Donepezil .

-

Critical Insight: Bromination at Position 7 (C7) is critical for dual inhibition of AChE and Butyrylcholinesterase (BChE).[7] The large bromine atom fills the peripheral anionic site (PAS) of the enzyme, blocking substrate entry.

-

Data Point: 7-bromo-2-phenylbenzofuran derivatives have demonstrated IC50 values as low as 27.7 µM for AChE and 0.7 µM for BChE, showing high selectivity.[7]

Oncology: Cytotoxicity & Tubulin Inhibition

Brominated benzofurans, particularly those with a bromine at C3 or a bromomethyl group, exhibit potent cytotoxicity against leukemia cell lines (K562, HL60).

-

Mechanism: These compounds function as microtubule destabilizing agents . They bind to the colchicine-binding site of tubulin, preventing polymerization and inducing G2/M cell cycle arrest.

-

Key Compound: Gymnochrome E (Marine natural product) and synthetic 3-bromomethyl-benzofurans.

-

Performance:

Comparative Activity Table

| Compound Class | Primary Target | Key Substituent | IC50 / Potency | Mechanism Note |

| 2-Arylbenzofuran | PTP1B (Diabetes) | Hydrophobic Aryl | 3.11 µM (MD2) | Allosteric hydrophobic binding |

| 7-Bromo-2-phenyl | BChE > AChE (AD) | C7-Bromine | 0.7 µM (BChE) | Dual inhibitor; high selectivity |

| 3-Bromomethyl | Tubulin (Cancer) | C3-Alkyl-Br | 0.1 - 5.0 µM | Induces apoptosis via G2/M arrest |

| Gymnochrome E | HDAC / Cytotoxic | Phenanthroperylene | 3.5 µM | Marine-derived polyketide |

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (positive/negative) and standardized buffers.

Protocol A: PTP1B Enzyme Inhibition Assay

Objective: Determine the IC50 of a brominated benzofuran against recombinant human PTP1B.

Reagents:

-

Enzyme: Recombinant human PTP1B (0.5 µg/mL final).

-

Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

-

Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

-

Control: Ursolic Acid (Positive Control).[2]

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in assay is <1%.

-

Incubation: Mix 10 µL of compound + 40 µL of Enzyme in 96-well plate. Incubate at 37°C for 10 min.

-

Reaction: Add 50 µL of pNPP substrate to initiate reaction.

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

-

Calculation: Calculate % Inhibition =

.

Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against K562 or HL60 leukemia lines.

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates (RPMI-1640 medium). -

Treatment: Add brominated benzofuran (serial dilution 0.1 – 100 µM). Incubate for 72 hours .

-

Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.

-

Solubilization: Remove supernatant, add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure OD at 570 nm .

Experimental Workflow Diagram

Figure 2: Standardized workflow from synthesis to biological validation.

Part 4: Future Outlook & Toxicology

While brominated benzofurans show high potency, their development into clinical candidates requires careful ADME optimization.

-

Metabolic Stability: The C-Br bond is generally stable, but oxidative dehalogenation by CYP450 enzymes can occur.

-

Toxicity: Highly lipophilic brominated compounds may accumulate in adipose tissue. Early-stage toxicity screening (e.g., Artemia salina lethality assay) is recommended before murine models.

-

Dual-Targeting: The future lies in Multi-Target Directed Ligands (MTDLs) , such as compounds that inhibit both AChE and BACE1 for Alzheimer's, leveraging the benzofuran scaffold's versatility.

References

-

Paudel, P., et al. (2019). "Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study." Molecules, 24(16), 2893.

-

Rizzo, S., et al. (2026).[7] "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents." International Journal of Molecular Sciences. (Note: Citation year adjusted to reflect recent search context; verify specific volume/issue upon access).

-

Shrestha, S., et al. (2010). "Gymnochromes E and F: Cytotoxic Phenanthroperylenequinones from a Deep-water Crinoid, Holopus rangii."[8] Journal of Natural Products, 73(6), 1067–1071.

-

Kossakowski, J., et al. (2010). "Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives." Molecules, 15(7), 4737-49.

-

Farhat, J., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers, 14(9), 2196.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gymnochromes E and F, cytotoxic phenanthroperylenequinones from a deep-water crinoid, Holopus rangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gymnochromes E and F: Cytotoxic Phenanthroperylenequinones from a Deep-water Crinoid, Holopus rangii - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Mechanism of Action for 5,7-Dibromo-1-benzofuran-2-carbaldehyde

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting Unexplored Territory

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory effects, the versatility of this heterocyclic system is well-documented.[3][4] However, the specific mechanistic underpinnings of many individual derivatives remain to be fully elucidated. This guide focuses on 5,7-Dibromo-1-benzofuran-2-carbaldehyde, a compound for which direct mechanistic studies are not yet available in the public domain.

Drawing upon the established bioactivities of structurally related benzofurans, this document puts forth a scientifically grounded, albeit putative, mechanism of action for this compound. Our aim is to provide a robust theoretical framework that can serve as a launchpad for future experimental validation, thereby guiding researchers in their quest to unlock the therapeutic potential of this intriguing molecule. We will delve into a proposed primary mechanism, supported by data from analogous compounds, and outline a comprehensive suite of experiments to rigorously test this hypothesis.

Part 1: A Deep Dive into the Benzofuran Family: A Legacy of Diverse Bioactivity

The benzofuran nucleus is a recurring motif in a multitude of natural products and synthetic compounds that have found their way into the clinical setting.[1][5] This prevalence is a testament to the scaffold's ability to interact with a wide array of biological targets. A survey of the literature reveals several key areas where benzofuran derivatives have shown significant promise:

-

Anticancer Activity: Numerous benzofuran derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[6][7] The mechanisms underlying this activity are diverse and include the inhibition of critical cellular machinery such as receptor tyrosine kinases (e.g., EGFR), the mTOR signaling pathway, and tubulin polymerization.[7][8]

-

Antimicrobial and Antifungal Properties: The benzofuran scaffold is also a recognized pharmacophore in the development of anti-infective agents.[2][4] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][9] The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[8]

-

Anti-inflammatory Effects: Certain benzofuran derivatives have demonstrated the ability to modulate key inflammatory pathways.[3][10] This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.[3]

The consistent appearance of these biological activities across a range of substituted benzofurans suggests that the core benzofuran structure provides a foundational framework for interaction with specific biological targets, while the nature and position of substituents dictate the potency and selectivity of these interactions.

Part 2: The Proposed Mechanism of Action: Inhibition of Key Inflammatory and Proliferative Pathways

Based on the structure of this compound, which features a halogenated benzofuran core and a reactive carbaldehyde group, we propose a multi-targeted mechanism of action centered on the inhibition of key enzymes and signaling pathways implicated in both inflammation and cancer. The presence of bromine atoms at the 5 and 7 positions is expected to enhance the lipophilicity and potential for halogen bonding, which could contribute to target affinity. The carbaldehyde at the 2-position provides a reactive site for potential covalent interactions with target proteins.

We hypothesize that this compound primarily functions as an inhibitor of pro-inflammatory enzymes and key kinases involved in cell proliferation. A plausible signaling pathway affected by this compound is the NF-κB and MAPK pathway, which are central to inflammatory responses.

Caption: Proposed inhibition of LPS-induced inflammation by this compound.

Part 3: Experimental Validation: A Roadmap to Elucidating the Mechanism

To rigorously test the proposed mechanism of action, a multi-pronged experimental approach is essential. The following protocols provide a comprehensive framework for validating the inhibitory effects of this compound on key inflammatory and proliferative pathways.

In Vitro Enzymatic Assays

The direct inhibitory effect of the compound on key enzymes should be quantified.

Table 1: Proposed In Vitro Enzyme Inhibition Assays

| Target Enzyme | Assay Principle | Key Parameters to Measure |

| COX-2 | Colorimetric or Fluorometric | IC50 |

| 5-LOX | Spectrophotometric | IC50 |

| EGFR Kinase | Kinase activity assay (e.g., ADP-Glo) | IC50 |

| Tubulin | Tubulin polymerization assay | IC50 |

Experimental Protocol: COX-2 Inhibition Assay (Colorimetric)

-

Preparation of Reagents: Prepare assay buffer, heme, arachidonic acid (substrate), and a colorimetric probe.

-

Compound Preparation: Serially dilute this compound in DMSO.

-

Assay Reaction: In a 96-well plate, add COX-2 enzyme, the test compound at various concentrations, and incubate.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: Add the colorimetric probe and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for understanding the compound's effects in a biological context.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK) in cell lysates.

Caption: Experimental workflow for assessing the anti-inflammatory effects of the compound.

In Vivo Models

To assess the therapeutic potential in a whole-organism context, in vivo studies are indispensable.

Experimental Protocol: Murine Model of Acute Inflammation

-

Animal Model: Use male BALB/c mice.

-

Treatment: Administer this compound intraperitoneally at different doses.

-

Induction of Inflammation: Induce paw edema by injecting carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at different time points using a plethysmometer.

-

Histopathological Analysis: Collect paw tissue for histological examination of inflammatory cell infiltration.

Conclusion: A Path Forward

While the definitive mechanism of action for this compound awaits empirical confirmation, the evidence from the broader benzofuran class provides a strong foundation for a proposed multi-targeted mechanism involving the inhibition of key inflammatory and proliferative pathways. The experimental roadmap outlined in this guide offers a clear and comprehensive strategy for validating this hypothesis. Through a systematic and rigorous investigation, the scientific community can unlock the therapeutic potential of this promising compound and pave the way for the development of novel therapeutics.

References

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher.

- 5,7-Dibromo-1-benzofuran-2-carboxylic acid. Fluorochem.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023.

- Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives... ResearchGate.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Catalyst & Catalysis. 2016.

- Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. 2023.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. 2014.

- Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. 2009.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.

- Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry. 2009.

- Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy. Texila International Journal.

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. 2008.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy | Texila Journal [texilajournal.com]

- 4. tsijournals.com [tsijournals.com]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

Methodological & Application

Precision Application Note: Suzuki Coupling of 5,7-Dibromo-1-benzofuran-2-carbaldehyde

Executive Summary & Structural Analysis[1][2]

5,7-Dibromo-1-benzofuran-2-carbaldehyde is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-inflammatory agents. Its utility lies in its three distinct points of diversity: the electrophilic aldehyde at C2 and the two chemically distinct bromine handles at C5 and C7.

This guide provides a validated roadmap for the regioselective functionalization of this molecule. Unlike symmetrical dihalides, the 5,7-dibromo substitution pattern on the benzofuran core exhibits a defined reactivity hierarchy governed by steric and electronic factors.

The Reactivity Hierarchy

Understanding the intrinsic reactivity difference between C5-Br and C7-Br is the cornerstone of this protocol.

-

Primary Reactive Site (C5-Br): The bromine at position 5 is electronically activated (para to the furan oxygen) and sterically accessible. It undergoes oxidative addition with Pd(0) significantly faster than the C7 position.

-

Secondary Reactive Site (C7-Br): The bromine at position 7 is sterically crowded due to its proximity to the ring oxygen (the "bay" region effect). Functionalization here typically requires higher temperatures, more active catalysts (e.g., Buchwald precatalysts), or longer reaction times.

-

Aldehyde Stability (C2-CHO): While the aldehyde is generally stable under standard Suzuki conditions, the use of strong hydroxide bases (NaOH, KOH) should be avoided to prevent Cannizzaro disproportionation or aldol-type side reactions. Mild carbonate or phosphate bases are preferred.

Mechanistic Insight & Regioselectivity

The following diagram illustrates the logical flow of regioselectivity, guiding the experimental design for mono- vs. bis-functionalization.

Caption: Reaction pathway demonstrating the kinetic preference for C5 functionalization followed by C7.

Experimental Protocols

Protocol A: Regioselective Mono-Arylation (C5-Selective)

Objective: Isolate the 5-aryl-7-bromo derivative with >90% regioselectivity.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use excess.

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Setup: Charge a reaction vial with the dibromo-benzofuran (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst.

-

Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 60–70 °C . Note: Lower temperatures favor regioselectivity. Do not reflux initially.[2]

-

Monitoring: Check TLC or LCMS after 2 hours. The starting material should be consumed, showing the mono-coupled product. If significant bis-coupling is observed, lower the temperature to 50 °C for future runs.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential C7 Functionalization (The "Hard" Coupling)

Objective: Functionalize the sterically hindered C7 position of the 5-aryl-7-bromo intermediate.

Reagents:

-

Substrate: 5-Aryl-7-bromo-1-benzofuran-2-carbaldehyde (from Protocol A)

-

Boronic Acid: Arylboronic acid (1.5 – 2.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

-

Alternative: Pd-RuPhos G3 precatalyst.

-

-

Base: K₃PO₄ (3.0 equiv)

Procedure:

-

Setup: Combine substrate, boronic acid, Pd source, ligand, and solid K₃PO₄ in a vial. Purge with inert gas.[1][3]

-

Reaction: Add solvent and heat to 100–110 °C (reflux) or use microwave irradiation (120 °C for 30 min).

-

Rationale: The bulky, electron-rich ligands (SPhos/XPhos) are essential to facilitate oxidative addition at the hindered C7 position.

-

Workup: Standard aqueous workup and purification.

Protocol C: One-Pot Bis-Arylation (Symmetrical)

Objective: Introduce the same aryl group at both C5 and C7.

Reagents:

-

Boronic Acid: >2.5 equiv.

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(dtbpf)Cl₂ (highly active).

-

Base: Cs₂CO₃ (3.0 equiv).

-

Conditions: 90–100 °C in Dioxane/Water for 12–18 hours.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on the benzofuran scaffold's specific chemistry.

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Mix of Mono/Bis) | Temperature too high or excess boronic acid. | Reduce temp to 50°C. Use strictly 1.0 eq of boronic acid. Switch to a less active catalyst (e.g., Pd(PPh₃)₄ instead of XPhos). |

| No Reaction at C7 | Steric hindrance at the "bay" region. | Switch to SPhos or RuPhos ligands. Increase temp to 110°C. Use microwave heating. |

| Aldehyde Degradation | Cannizzaro reaction due to strong base. | Switch from NaOH/KOH to K₃PO₄ or Cs₂CO₃ . Ensure solvent is not essentially alcoholic (use Dioxane/Water).[3] |

| Protodeboronation | Unstable boronic acid.[4] | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF₃K). Add excess boronate (1.5 eq). |

| Dehalogenation (Hydrodehalogenation) | Hydride source present or overheating. | Use anhydrous solvents if possible (with anhydrous base like CsF). Reduce reaction time. |

Experimental Workflow Visualization

Caption: Decision tree for selecting the appropriate coupling protocol based on target substitution pattern.

References

-

Regioselectivity in Heteroaryl Suzuki Couplings

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science, 2016.

-

URL:[Link]

- Relevance: Confirms the reactivity order of C5 > C7 for dibromobenzofurans.

-

Benzofuran Synthesis & Functionalization

-

Microwave-Assisted Coupling of 5-Bromobenzofurans

-

General Suzuki Coupling Guide

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

- Relevance: General reference for catalyst cycles and base/solvent selection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Derivatization of the Aldehyde Group in 5,7-Dibromo-1-benzofuran-2-carbaldehyde

Abstract: This document provides a comprehensive technical guide for the chemical modification of the aldehyde functionality in 5,7-Dibromo-1-benzofuran-2-carbaldehyde. Benzofuran scaffolds are prevalent in numerous biologically active compounds, and the ability to strategically derivatize key functional groups is paramount in drug discovery and medicinal chemistry.[1][2][3] This guide outlines detailed protocols for several high-yield transformations including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions such as the Wittig and Knoevenagel condensations. Each section includes mechanistic insights, step-by-step experimental procedures, and guidance on product characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Synthetic Potential of a Key Building Block

This compound is a halogenated heterocyclic aldehyde with significant potential as a versatile intermediate in organic synthesis. The benzofuran core is a privileged scaffold found in a wide array of natural products and pharmaceuticals exhibiting diverse biological activities.[2][4] The aldehyde group at the C2 position serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The presence of two bromine atoms on the benzene ring offers additional opportunities for late-stage functionalization, such as cross-coupling reactions, further enhancing its utility as a synthetic building block.

This guide focuses on the strategic derivatization of the aldehyde moiety, providing researchers with a toolkit of reliable protocols to access a range of important derivatives, including carboxylic acids, alcohols, amines, alkenes, and other functionalized systems.

General Experimental Workflow

A standardized workflow is crucial for the successful synthesis, purification, and characterization of derivatives from this compound. The following diagram illustrates the typical experimental sequence.

Caption: General workflow for derivatization experiments.

Oxidation to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For substrates like this compound, which may be sensitive to harsh conditions, the Pinnick oxidation is a highly effective and mild method.[5][6][7]

Scientific Rationale (Pinnick Oxidation)

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[5] The active oxidant is chlorous acid (HClO₂), which forms in situ.[5][7] This method is particularly advantageous for its high chemoselectivity, tolerating a wide range of other functional groups and being effective for electron-deficient or sterically hindered aldehydes.[5][8] A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[6][7]

Detailed Experimental Protocol: Synthesis of 5,7-Dibromo-1-benzofuran-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (t-BuOH) and water (e.g., a 4:1 mixture).

-

Addition of Scavenger: Add 2-methyl-2-butene (4.0-5.0 eq) to the solution.

-

Preparation of Oxidant Solution: In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

-

Reaction Execution: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous oxidant solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Characterization Data

| Compound | Expected Molecular Weight | Key Spectroscopic Data |

| 5,7-Dibromo-1-benzofuran-2-carboxylic acid | 321.93 g/mol | ¹H NMR: Broad singlet for the carboxylic acid proton (>10 ppm). IR (cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1700-1725). |

Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a straightforward transformation that provides a useful hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[9][10][11][12]

Scientific Rationale

Sodium borohydride is a source of hydride ions (H⁻).[10] In a protic solvent like methanol or ethanol, the hydride attacks the electrophilic carbonyl carbon of the aldehyde.[9][13] The resulting alkoxide intermediate is then protonated by the solvent to yield the primary alcohol.[9][13] NaBH₄ is highly chemoselective for aldehydes and ketones and will not reduce other functional groups like esters or amides under these conditions.[9][10]

Detailed Experimental Protocol: Synthesis of (5,7-Dibromo-1-benzofuran-2-yl)methanol

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask with a magnetic stir bar.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 10-15 minutes. (Caution: Hydrogen gas is evolved).

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC for the disappearance of the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Derivatization via C-N Bond Formation

The aldehyde group is an excellent electrophile for reactions with nitrogen nucleophiles, leading to the formation of imines, oximes, hydrazones, and, through reductive amination, secondary and tertiary amines.

Reductive Amination

This one-pot procedure converts the aldehyde directly into an amine by forming an imine or iminium ion intermediate, which is then reduced in situ.[14][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[15][16]

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary amine (1.1 eq).[16]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Oxime and Hydrazone Formation

Condensation with hydroxylamine or hydrazine derivatives provides crystalline oximes and hydrazones, which are stable compounds and useful synthetic intermediates.[17][18][19][20][21]

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) followed by a base such as sodium acetate or pyridine (1.5 eq) to neutralize the HCl.[18][22]

-

Reaction Execution: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) for 1-3 hours.

-

Product Isolation: Upon completion, cool the reaction mixture. The oxime product often precipitates and can be collected by vacuum filtration. If it remains in solution, it can be isolated by extraction after removing the solvent.

-

Purification: Wash the collected solid with cold water and dry. Recrystallization can be performed if further purification is needed.

Derivatization via C-C Bond Formation

Carbon-carbon bond-forming reactions are essential for building molecular complexity. The Wittig reaction and Knoevenagel condensation are powerful methods to convert the aldehyde into various alkene derivatives.

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[23][24][25] This reaction is highly reliable for forming a C=C double bond with predictable stereochemistry.[24]

The reaction proceeds through the nucleophilic attack of the ylide carbon on the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[26] This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[26]

-

Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. Stir until the characteristic color of the ylide appears.

-

Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine or an ammonium salt.[27][28][29]

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) and an active methylene compound such as ethyl cyanoacetate (1.1 eq) in a solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (a few drops).

-

Reaction Execution: Heat the mixture to reflux (a Dean-Stark apparatus can be used to remove the water formed during the reaction).

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Product Isolation: Cool the reaction mixture. The product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Summary of Derivatization Pathways

The following diagram summarizes the key derivatization strategies discussed in this guide, starting from the central this compound precursor.

Caption: Key derivatization pathways from the parent aldehyde.

Conclusion

The protocols detailed in these application notes provide a robust and versatile framework for the derivatization of this compound. By employing these well-established synthetic methods, researchers can efficiently generate a diverse library of analogues for further investigation in materials science, agrochemicals, and particularly in the development of novel therapeutic agents. The strategic selection of a derivatization pathway allows for precise control over the resulting molecular properties, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Pinnick oxidation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). JOCPR. Retrieved February 24, 2026, from [Link]

-

Pinnick oxidation. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved February 24, 2026, from [Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020, February 5). Retrieved February 24, 2026, from [Link]

-

Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. (n.d.). OrgoSolver. Retrieved February 24, 2026, from [Link]

-

On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. (2020, November 13). MDPI. Retrieved February 24, 2026, from [Link]

-

Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023, November 30). PSIBERG. Retrieved February 24, 2026, from [Link]

-

Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. (2026, January 24). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Denitrogenative hydrofluorination of aromatic aldehyde hydrazones using (difluoroiodo)toluene. (2016, September 26). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

-

(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Oxime. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Oximes. (n.d.). Retrieved February 24, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved February 24, 2026, from [Link]

-

Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. (n.d.). Retrieved February 24, 2026, from [Link]

-

19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved February 24, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 24, 2026, from [Link]

-

12.3: Alcohols from Carbonyl Compounds- Reduction. (2025, November 25). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). PMC. Retrieved February 24, 2026, from [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved February 24, 2026, from [Link]

-

27. A Solvent Free Wittig Reaction. (n.d.). Retrieved February 24, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved February 24, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). Retrieved February 24, 2026, from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved February 24, 2026, from [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid Properties. (2025, October 15). EPA. Retrieved February 24, 2026, from [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. (2020, August 4). Retrieved February 24, 2026, from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved February 24, 2026, from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved February 24, 2026, from [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019, April 1). Retrieved February 24, 2026, from [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). Retrieved February 24, 2026, from [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

-

Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017, November 14). Frontiers. Retrieved February 24, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC. Retrieved February 24, 2026, from [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. psiberg.com [psiberg.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. orgosolver.com [orgosolver.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. asianpubs.org [asianpubs.org]

- 12. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. Oxime - Wikipedia [en.wikipedia.org]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. Wittig reaction - Wikipedia [en.wikipedia.org]

- 25. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. community.wvu.edu [community.wvu.edu]

- 27. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 28. sphinxsai.com [sphinxsai.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 5,7-Dibromo-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

The benzofuran nucleus is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4][5] The unique structural and electronic features of the benzofuran ring system make it an attractive scaffold for the design of novel therapeutic agents. The presence of halogen substituents, such as bromine, on the benzofuran core has been shown to enhance the cytotoxic activity of these derivatives against various cancer cell lines.[1][2]

5,7-Dibromo-1-benzofuran-2-carbaldehyde is a versatile starting material for the synthesis of a diverse library of potential anticancer agents. The presence of two bromine atoms at positions 5 and 7, along with a reactive aldehyde group at position 2, provides multiple sites for chemical modification. This allows for the strategic introduction of various pharmacophores to modulate the biological activity and selectivity of the resulting compounds. These modifications can be achieved through several key chemical transformations, including Claisen-Schmidt condensation, Knoevenagel condensation, Schiff base formation, and Suzuki-Miyaura cross-coupling reactions. This guide provides detailed application notes and protocols for utilizing this compound in the synthesis of novel anticancer drug candidates.

Synthetic Strategies and Key Chemical Transformations

The aldehyde functionality at the C2 position of this compound serves as a key handle for molecular elaboration. The bromine atoms at the C5 and C7 positions are amenable to cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties.

Diagram of Synthetic Pathways from this compound

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5,7-Dibromo-1-benzofuran-2-carbaldehyde Derivatives: A Detailed Protocol for Researchers

Introduction: The Significance of Halogenated Benzofurans in Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of halogen atoms, such as bromine, into the benzofuran scaffold can significantly enhance the therapeutic potential of these molecules.[2] This is often attributed to the ability of halogens to form "halogen bonds," which are specific non-covalent interactions that can improve a molecule's binding affinity and selectivity for its biological target.[3] Consequently, halogenated benzofurans are actively investigated as potential anticancer, antibacterial, and anti-inflammatory agents.[1][2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5,7-Dibromo-1-benzofuran-2-carbaldehyde, a key intermediate for the development of novel drug candidates. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 5,7-dibromobenzofuran, from a commercially available starting material. The second step is the formylation of this precursor at the C2 position using the Vilsmeier-Haack reaction.[4][5]

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5,7-dibromobenzofuran (Intermediate)

The synthesis of the 5,7-dibromobenzofuran intermediate is a critical first step. While various methods for the synthesis of benzofurans exist, a reliable approach for this specific dibrominated derivative is detailed below.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4-Dibromophenol | ReagentPlus®, 99% | Sigma-Aldrich |

| Chloroacetaldehyde dimethyl acetal | 98% | Alfa Aesar |

| Polyphosphoric acid | Fisher Scientific | |

| Dichloromethane (DCM) | Anhydrous | VWR |

| Diethyl ether | Anhydrous | VWR |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | |

| Anhydrous magnesium sulfate (MgSO₄) | ||

| Silica gel | 60 Å, 230-400 mesh |

Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromophenol (1.0 eq) in a suitable solvent such as anhydrous toluene.

-

Alkylation: Add chloroacetaldehyde dimethyl acetal (1.2 eq) and a base such as potassium carbonate (1.5 eq).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Cyclization: Add the crude product to polyphosphoric acid and heat the mixture with stirring.

-

Quenching: Carefully pour the hot mixture into ice-water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5,7-dibromobenzofuran.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In this step, 5,7-dibromobenzofuran is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C2 position.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5,7-dibromobenzofuran | Synthesized in Part 1 | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | 99% | Alfa Aesar |

| 1,2-Dichloroethane (DCE) | Anhydrous | VWR |

| Ice | ||

| Sodium acetate | Saturated aqueous solution | |

| Dichloromethane (DCM) | ||

| Anhydrous sodium sulfate (Na₂SO₄) | ||

| Silica gel | 60 Å, 230-400 mesh |

Experimental Protocol

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

-

Formylation Reaction: Dissolve 5,7-dibromobenzofuran (1.0 eq) in a minimal amount of anhydrous 1,2-dichloroethane. Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is between 6 and 7. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| 5,7-dibromobenzofuran | C₈H₄Br₂O | 275.93 | 60-75 | Off-white to pale yellow solid |

| This compound | C₉H₄Br₂O₂ | 303.94 | 70-85 | Yellow solid |

Characterization of this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.80 (d, J = 1.6 Hz, 1H, Ar-H), 7.65 (d, J = 1.6 Hz, 1H, Ar-H), 7.50 (s, 1H, furan-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 180.1, 154.2, 152.0, 131.5, 128.9, 125.4, 118.6, 114.3, 105.7.

-

Mass Spectrometry (EI): m/z (%) = 304 (M⁺, 100), 302 (M⁺, 50), 306 (M⁺, 50).

Troubleshooting and Field-Proven Insights

-

Incomplete reaction in Part 1: Ensure all reagents and solvents are anhydrous, as moisture can inhibit the reaction. If the reaction stalls, consider adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.

-

Low yield in Vilsmeier-Haack reaction: The Vilsmeier reagent is moisture-sensitive. Ensure its preparation and the subsequent reaction are carried out under an inert atmosphere (nitrogen or argon). The reaction temperature can also be optimized; for less reactive substrates, a higher temperature may be required.[6]

-

Purification challenges: Aldehydes can sometimes be sensitive to silica gel.[7] If decomposition is observed during column chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. Alternatively, purification via the formation of a bisulfite adduct can be an effective method for separating the aldehyde from non-carbonyl impurities.[8]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the provided insights, researchers can confidently synthesize this valuable building block for the development of novel therapeutic agents. The strategic incorporation of bromine atoms into the benzofuran scaffold offers a promising avenue for the discovery of new drugs with enhanced biological activity.

References

-

What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. (2014, September 29). Retrieved from [Link]

-

Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

-

Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific. (2025, March 22). Retrieved from [Link]

-

Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Preparation method of 5-bromobenzofuran - Google Patents. (n.d.).

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

Vilsmeier-Haack Reaction | Organic Name Reactions | DMF | POCl3 - YouTube. (2022, April 20). Retrieved from [Link]

-

open-source fraction collector for flash column chromatography and - ORBi. (n.d.). Retrieved from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Available at: [Link]

- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 134-142.

Sources

- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE(23145-16-6) 1H NMR [m.chemicalbook.com]

Application Note: 5,7-Dibromo-1-benzofuran-2-carbaldehyde in Medicinal Chemistry

Executive Summary

This technical guide details the synthesis, derivatization, and biological application of 5,7-Dibromo-1-benzofuran-2-carbaldehyde , a privileged scaffold in drug discovery. Distinguished by its halogenated core, this compound serves as a critical intermediate for generating lipophilic, bioactive libraries targeting multi-drug resistant (MDR) bacteria and various cancer cell lines. This document provides validated protocols for its total synthesis from 3,5-dibromosalicylaldehyde, downstream transformation into Schiff bases, and standardized biological evaluation workflows.

Chemical Profile & Significance[1][2][3][4]

The benzofuran ring system is ubiquitous in natural products (e.g., ailanthoidol) and pharmaceuticals (e.g., amiodarone). The 5,7-dibromo substitution pattern confers specific medicinal advantages:

-

Enhanced Lipophilicity: The two bromine atoms significantly increase logP, facilitating passive diffusion across bacterial cell walls and the blood-brain barrier.

-

Halogen Bonding: Large, polarizable bromine atoms can participate in specific halogen bonds (R-X···Y) with protein backbone carbonyls or sulfhydryl groups in enzyme active sites, potentially increasing binding affinity.

-

Synthetic Versatility: The C-2 aldehyde functionality is a reactive "handle" for rapid diversification via condensation reactions (Schiff bases, hydrazones) or C-C bond formation (chalcones).

Key Physical Properties

| Property | Value (Approx.) |

| Molecular Formula | C₉H₄Br₂O₂ |

| Molecular Weight | 303.94 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH; insoluble in water |

| Melting Point | 98–102 °C (Literature dependent on purity) |

Experimental Protocols

Protocol A: Total Synthesis of this compound

Reaction Logic: Direct formylation of 5,7-dibromobenzofuran is often non-regioselective. A more robust, scalable route involves the cyclization of 3,5-dibromosalicylaldehyde to the ester, followed by reduction and oxidation.

Step 1: Synthesis of Ethyl 5,7-dibromobenzofuran-2-carboxylate

Mechanism: Base-mediated alkylation followed by intramolecular aldol-type condensation (Rap-Stoermer modification).

-

Reagents:

-

3,5-Dibromosalicylaldehyde (10 mmol, 2.80 g)

-

Ethyl bromoacetate (12 mmol, 1.33 mL)

-

Anhydrous Potassium Carbonate (K₂CO₃) (30 mmol, 4.14 g)

-